molecular formula C13H10ClNO2S B14250183 4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one CAS No. 221099-08-7

4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one

Cat. No.: B14250183
CAS No.: 221099-08-7
M. Wt: 279.74 g/mol
InChI Key: TWRCDHVYULQUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one is an organic compound that features a unique combination of functional groups, including a chloroanilino group, a sulfanyl group, and a hydroxycyclohexadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the reaction of 3-chloroaniline with a suitable sulfanyl-containing reagent under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted anilino derivatives.

Mechanism of Action

The mechanism of action of 4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity . The hydroxycyclohexadienone core can participate in redox reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chloroanilino)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one
  • 4-[(3-Chloroanilino)(methylthio)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one
  • 4-[(3-Chloroanilino)(ethylthio)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one

Uniqueness

4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

CAS No.

221099-08-7

Molecular Formula

C13H10ClNO2S

Molecular Weight

279.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,4-dihydroxybenzenecarbothioamide

InChI

InChI=1S/C13H10ClNO2S/c14-8-2-1-3-9(6-8)15-13(18)11-5-4-10(16)7-12(11)17/h1-7,16-17H,(H,15,18)

InChI Key

TWRCDHVYULQUAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.